

The Structural Chemistry of Aniline Derivatives: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Aniline phenol*

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Aniline and its derivatives are foundational scaffolds in the landscape of organic chemistry and drug discovery. The versatility of the aniline ring, coupled with the reactivity of the amino group, has established this class of compounds as a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive exploration of the structural chemistry of aniline derivatives, with a focus on their synthesis, spectroscopic characterization, and their pivotal role as modulators of key biological signaling pathways.

Structural and Spectroscopic Properties of Aniline Derivatives

The physicochemical properties of aniline derivatives are profoundly influenced by the nature and position of substituents on the aromatic ring. These modifications give rise to distinct spectroscopic signatures and structural parameters.

Bond Lengths and Angles

The geometry of the aniline molecule is a key determinant of its reactivity and intermolecular interactions. The C-N bond in aniline has a partial double bond character due to the delocalization of the nitrogen lone pair into the aromatic π -system.[1] This results in a shorter C-N bond length compared to aliphatic amines.[2] Substituents on the phenyl ring can further modulate this bond length and other geometric parameters. Electron-withdrawing groups, for instance, can enhance this conjugation, leading to a shorter C-N bond.[1]

Table 1: Selected Bond Lengths and Angles of Aniline Derivatives

Compound	C-N Bond Length (Å)	C-C Bond Length (Aromatic, avg. Å)	H-N-H Bond Angle (°)
Aniline	1.41	1.39	113
4-Nitroaniline	1.37	1.38	-
4-Methylaniline	1.42	1.39	-
2,4,6-Trinitroaniline	1.34	1.39	-
3-Methylaniline	1.44	1.39	-

Data compiled from various sources.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of aniline derivatives. The chemical shifts in ^1H and ^{13}C NMR spectra, as well as the vibrational frequencies in IR spectra, provide a detailed fingerprint of the molecular structure.

Table 2: ^1H NMR Chemical Shifts (δ , ppm) for Selected Aniline Derivatives in CDCl_3

Substituent	H-2, H-6	H-3, H-5	H-4	-NH ₂
None (Aniline)	6.78	7.18	6.87	3.61
4-Fluoro	6.62	6.89	-	3.55
3-Chloro	6.74 (H-2), 6.67 (H-6)	7.14 (H-5)	6.83	3.61
4-Nitro	8.12	6.65	-	4.35

Note: Chemical shifts are approximate and can vary with solvent and concentration.[3][4]

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Aniline Derivatives in CDCl₃

Substituent	C-1	C-2, C-6	C-3, C-5	C-4
None (Aniline)	146.7	115.2	129.3	118.6
4-Fluoro	142.9 (d, J=2.1 Hz)	115.8 (d, J=7.7 Hz)	115.6 (d, J=22.3 Hz)	157.2 (d, J=235.9 Hz)
3-Chloro	147.9	115.3 (C-2), 113.1 (C-6)	134.9 (C-3), 129.3 (C-5)	118.9
4-Nitro	155.7	113.8	126.3	138.1

Note: Chemical shifts are approximate. 'd' denotes a doublet due to C-F coupling.[3][5]

Table 4: Characteristic IR Absorption Frequencies (cm⁻¹) for Aniline Derivatives

Vibration	Frequency Range (cm ⁻¹)	Intensity	Notes
N-H Stretch (primary amines)	3500 - 3300	Medium	Two bands are typically observed.[6]
N-H Bend (primary amines)	1650 - 1580	Medium	
C-N Stretch (aromatic amines)	1335 - 1250	Strong	[7]
Aromatic C-H Stretch	3100 - 3000	Variable	
Aromatic C=C Bend	1700 - 1500	Medium	

Synthesis of Aniline Derivatives

The synthesis of aniline derivatives is a well-established field of organic chemistry, with numerous methods available for the introduction of a wide range of substituents.

Synthesis of 4-Anilinoquinazoline EGFR Inhibitors

A prominent class of aniline derivatives in medicinal chemistry are the 4-anilinoquinazolines, which are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[8] The synthesis of these compounds often involves a multi-step sequence.

Experimental Protocol: Synthesis of a 6-Arylureido-4-anilinoquinazoline Derivative[8]

- Synthesis of 6-Nitroquinazolin-4(3H)-one: A mixture of 2-amino-4-nitrobenzoic acid (40.0 mmol) and formamide (60 ml) is stirred at 150°C for 16 hours. After cooling, the product is collected by filtration, washed with isopropanol, and dried.[8]
- Chlorination: The 6-nitroquinazolin-4(3H)-one is treated with thionyl chloride to yield the corresponding 4-chloro-6-nitroquinazoline.
- Nucleophilic Substitution: The 4-chloro-6-nitroquinazoline undergoes a nucleophilic substitution reaction with the desired aniline to afford the 4-anilino-6-nitroquinazoline intermediate.

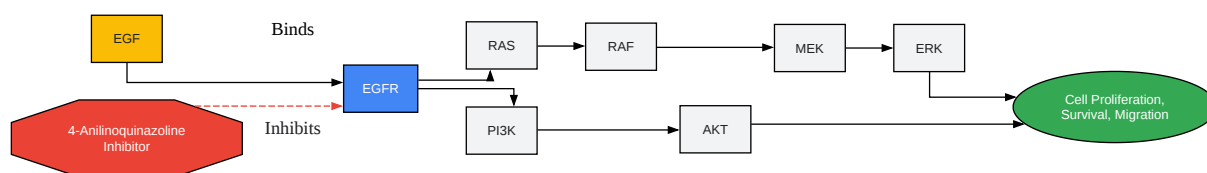
- Reduction of the Nitro Group: The nitro group is reduced to an amino group, typically using a reducing agent such as stannous chloride.
- Urea Formation: The resulting 6-amino-4-anilinoquinazoline is reacted with an appropriate isocyanate to form the final 6-aryureido-4-anilinoquinazoline product.

Aniline Derivatives as Kinase Inhibitors in Cancer Therapy

Aniline derivatives have emerged as a critical pharmacophore in the development of targeted cancer therapies, particularly as inhibitors of protein kinases that drive tumor growth and proliferation.

EGFR Signaling Pathway and Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events promoting cell proliferation, survival, and migration.[9] Dysregulation of the EGFR pathway is a common feature in many cancers.[9] 4-Anilinoquinazoline derivatives are ATP-competitive inhibitors that bind to the kinase domain of EGFR, preventing its activation and subsequent downstream signaling.[8]

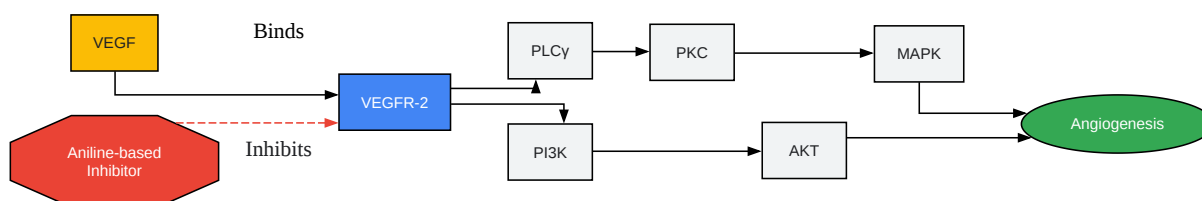


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Caption: EGFR signaling pathway and its inhibition by 4-anilinoquinazoline derivatives.

VEGFR-2 Signaling Pathway and Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[10] Tumor growth is highly dependent on angiogenesis, making VEGFR-2 a key target for anticancer drugs.[10] Certain aniline derivatives have been developed as potent inhibitors of VEGFR-2.



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Caption: VEGFR-2 signaling pathway and its inhibition by aniline-based derivatives.

Experimental Protocols for Biological Evaluation

The biological activity of aniline derivatives as anticancer agents is assessed through a series of in vitro assays.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Experimental Protocol: Luminescence-Based VEGFR-2 Kinase Assay[11][12]

- Reagent Preparation: Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water. Prepare serial dilutions of the test aniline derivative in the 1x Kinase Buffer.
- Master Mix Preparation: For each reaction, prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1).
- Assay Plate Setup: Add the master mix to the wells of a 96-well plate. Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a blank (no

enzyme).

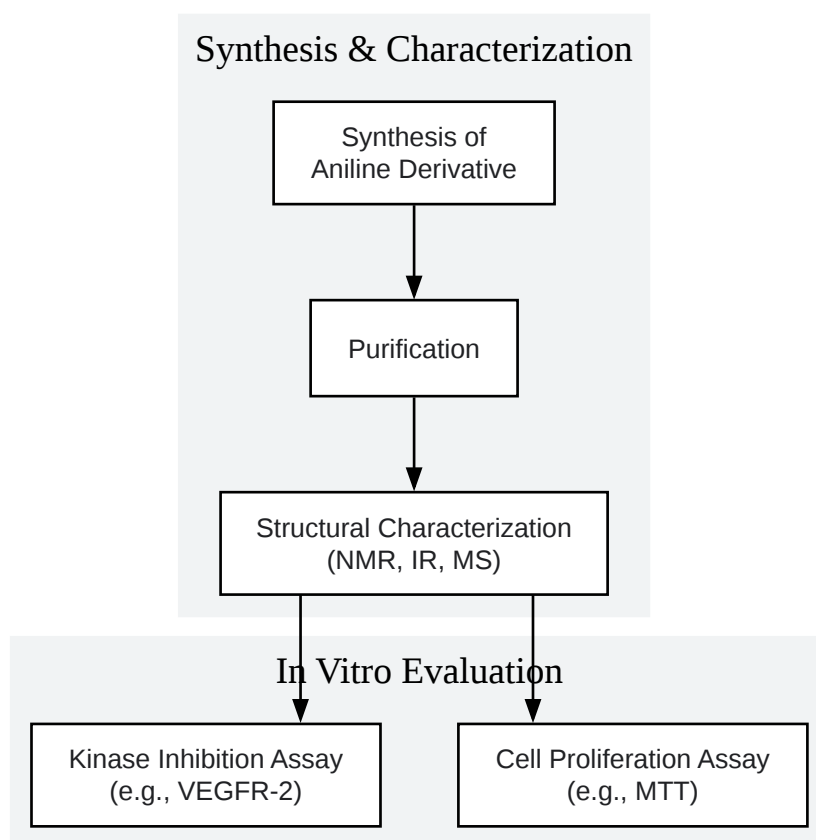
- **Enzyme Addition:** Add diluted recombinant VEGFR-2 enzyme to all wells except the blank.
- **Incubation:** Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.
- **Luminescence Detection:** Add a kinase detection reagent (e.g., Kinase-Glo® MAX) to each well. This reagent measures the amount of ATP remaining in the well. Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
- **Data Acquisition:** Read the luminescence using a microplate reader. The inhibitory activity is calculated as the percentage reduction in kinase activity compared to the positive control.

Cell Proliferation Assay

This assay determines the effect of a compound on the growth and viability of cancer cells.

Experimental Protocol: MTT Cell Proliferation Assay^[13]

- **Cell Seeding:** Plate cancer cells (e.g., A549, HT-29) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
- **Compound Treatment:** Treat the cells with serial dilutions of the aniline derivative and incubate for a specified period (e.g., 72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.
- **Solubilization:** Add a detergent reagent to solubilize the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The percentage of cell proliferation inhibition is calculated relative to untreated control cells.



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Caption: General experimental workflow for the synthesis and evaluation of aniline derivatives.

Conclusion

The structural chemistry of aniline derivatives is a rich and dynamic field with profound implications for drug discovery and materials science. The ability to fine-tune the electronic and steric properties of the aniline scaffold through synthetic modification allows for the rational design of molecules with specific biological activities. As our understanding of the molecular drivers of disease continues to evolve, the versatile aniline core will undoubtedly remain a central element in the development of next-generation therapeutics. This guide provides a foundational understanding of the key structural features, characterization techniques, and biological evaluation methods for this important class of compounds.

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